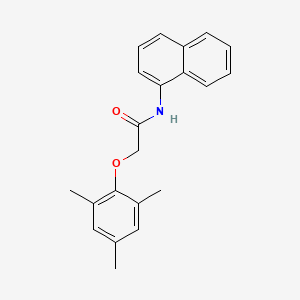

2-(mesityloxy)-N-1-naphthylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(mesityloxy)-N-1-naphthylacetamide often involves multi-step organic reactions, including catalytic processes and condensation reactions. A practical approach to synthesizing related naphthylacetamide derivatives involves palladium-catalyzed reactions, ethynylation of bromo-naphthalene derivatives, and subsequent modifications to introduce specific functional groups (Hiyama, T., Wakasa, N., Ueda, T., & Kusumoto, T., 1990).

Molecular Structure Analysis

Molecular structure analysis of naphthylacetamide derivatives, including those related to 2-(mesityloxy)-N-1-naphthylacetamide, reveals important insights into their conformation and electronic properties. Crystallography studies and density functional theory (DFT) calculations are commonly used to understand the geometric parameters, molecular stability, and intra-molecular interactions (Koca, M., Arici, C., Muğlu, H., Vurdu, C., Kandemirli, F., Zalaoglu, Y., & Yıldırım, G., 2015).

Chemical Reactions and Properties

Naphthylacetamide derivatives participate in various chemical reactions, showcasing their reactivity towards different reagents. These compounds are involved in condensation reactions, Michael additions, and reactions with electrophiles and nucleophiles, highlighting their versatile chemical behavior. The presence of functional groups, such as the acetamide moiety, influences their reactivity patterns and interaction with catalysts (Mokhtary, M., & Torabi, Mogharab, 2017).

科学的研究の応用

Analytical Methodologies for Plant Growth Regulators

A study developed an analytical method for the simultaneous determination of 1-naphthylacetic acid and 2-naphthoxyacetic acid in commercial technical formulations and various fruits, utilizing room temperature phosphorescence. This approach underscores the importance of sensitive and selective analytical methods for studying naphthyl derivatives in agricultural products (Murillo Pulgarín et al., 2012).

Photocatalytic Degradation of Environmental Contaminants

Research on UV/peracetic acid (PAA) advanced oxidation processes has shown effectiveness in the degradation of pharmaceuticals, including naphthyl compounds, in water. This study evaluates the photolysis of PAA under UV irradiation and its application in degrading water contaminants, highlighting the potential environmental applications of understanding naphthyl compound interactions (Cai et al., 2017).

Preconcentration and Detection Techniques

The use of 2-mercapto-N-2-naphthylacetamide (thionalide) loaded on glass beads for the preconcentration of antimony(III) from aqueous solutions illustrates a methodology that could be adapted for the detection and study of similar naphthyl derivatives in environmental samples (Matsui et al., 1987).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-14-11-15(2)21(16(3)12-14)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFGCDMMQXGFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-naphthalen-1-yl-2-(2,4,6-trimethylphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-bis[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B5561594.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5561623.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5561655.png)

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![1-[(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5561683.png)

![N'-[2-(7-cyclopentyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5561689.png)

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)

![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)